molecular formula C35H58ClNO2 B13864871 2-Amino-2-(4-octyl-2-(4-octylphenethyl)phenethyl)propane-1,3-diol hydrochloride

2-Amino-2-(4-octyl-2-(4-octylphenethyl)phenethyl)propane-1,3-diol hydrochloride

Cat. No.: B13864871
M. Wt: 560.3 g/mol
InChI Key: GDNHUSHKIJGKGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-octyl-2-(4-octylphenethyl)phenethyl)propane-1,3-diol hydrochloride involves multiple steps. The process typically starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-octyl-2-(4-octylphenethyl)phenethyl)propane-1,3-diol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

2-Amino-2-(4-octyl-2-(4-octylphenethyl)phenethyl)propane-1,3-diol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-octyl-2-(4-octylphenethyl)phenethyl)propane-1,3-diol hydrochloride involves its interaction with sphingosine-1-phosphate receptors. By binding to these receptors, the compound modulates immune cell trafficking, reducing the migration of lymphocytes into the central nervous system. This helps to decrease inflammation and prevent damage to nerve cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(4-octyl-2-(4-octylphenethyl)phenethyl)propane-1,3-diol hydrochloride is unique due to its specific binding affinity and efficacy in modulating immune responses. Its well-established safety profile and effectiveness in treating multiple sclerosis make it a valuable therapeutic agent .

Properties

Molecular Formula

C35H58ClNO2

Molecular Weight

560.3 g/mol

IUPAC Name

2-amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol;hydrochloride

InChI

InChI=1S/C35H57NO2.ClH/c1-3-5-7-9-11-13-15-30-17-19-31(20-18-30)21-24-34-27-32(16-14-12-10-8-6-4-2)22-23-33(34)25-26-35(36,28-37)29-38;/h17-20,22-23,27,37-38H,3-16,21,24-26,28-29,36H2,1-2H3;1H

InChI Key

GDNHUSHKIJGKGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC2=C(C=CC(=C2)CCCCCCCC)CCC(CO)(CO)N.Cl

Origin of Product

United States

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